molecular formula C24H22ClN3O5S B2892669 N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1291839-36-5

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2892669
CAS No.: 1291839-36-5
M. Wt: 499.97
InChI Key: HPDAFBPXNYDSOI-UHFFFAOYSA-N
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide is a useful research compound. Its molecular formula is C24H22ClN3O5S and its molecular weight is 499.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

One area of application involves the synthesis of novel heterocyclic compounds with potential antimicrobial activities. For example, the synthesis of pyridothienopyrimidines and pyridothienotriazines has been explored for their in vitro antimicrobial activities, demonstrating the potential of such compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

Radioisotope Labeling for Imaging

Compounds with similar structures have been used in radiosynthesis for imaging purposes. For instance, selective radioligands for imaging the translocator protein (18 kDa) with positron emission tomography (PET) have been developed, highlighting the role of these compounds in neuroimaging and the study of neuroinflammatory processes (Dollé et al., 2008).

Synthesis of Anti-Inflammatory and Analgesic Agents

The synthesis of novel compounds derived from visnaginone and khellinone, aiming at anti-inflammatory and analgesic properties, showcases the therapeutic potential of such chemical structures. These compounds have been evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities, indicating their relevance in drug discovery for treating inflammation-related conditions (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Heterocyclic Synthesis

Research into the reactions of amino-thiophene carboxamides with iso(and isothio)cyanates under microwave irradiation for the synthesis of thieno[2,3-d]pyrimidines highlights the importance of such compounds in the development of new heterocyclic structures, potentially applicable in various domains including pharmaceuticals and materials science (Davoodnia et al., 2009).

Structural and Chemical Analysis

Studies on the crystal structure determination of related compounds, such as deoxyuridine derivatives, contribute to our understanding of the molecular geometry and potential interactions of these compounds, which is crucial for their application in medicinal chemistry and drug design (Bolte, 1994).

Properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,3-dimethylphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O5S/c1-13-6-5-7-17(14(13)2)28-23(30)22-18(8-9-34-22)27(24(28)31)12-21(29)26-16-10-15(25)19(32-3)11-20(16)33-4/h5-11,18,22H,12H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUUYQGYFQGUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C3C(C=CS3)N(C2=O)CC(=O)NC4=CC(=C(C=C4OC)OC)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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